molecular formula C9H13N2Na4O14P3S B12353019 tetrasodium;[[[(2R,3S,4R,5R)-3,4-dihydroxy-5-(4-oxo-2-sulfanylidene-1,3-diazinan-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate

tetrasodium;[[[(2R,3S,4R,5R)-3,4-dihydroxy-5-(4-oxo-2-sulfanylidene-1,3-diazinan-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate

Cat. No.: B12353019
M. Wt: 590.15 g/mol
InChI Key: SHTFJNDNAFXDKG-ODQFIEKDSA-J
Attention: For research use only. Not for human or veterinary use.
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Properties

Molecular Formula

C9H13N2Na4O14P3S

Molecular Weight

590.15 g/mol

IUPAC Name

tetrasodium;[[[(2R,3S,4R,5R)-3,4-dihydroxy-5-(4-oxo-2-sulfanylidene-1,3-diazinan-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate

InChI

InChI=1S/C9H17N2O14P3S.4Na/c12-5-1-2-11(9(29)10-5)8-7(14)6(13)4(23-8)3-22-27(18,19)25-28(20,21)24-26(15,16)17;;;;/h4,6-8,13-14H,1-3H2,(H,18,19)(H,20,21)(H,10,12,29)(H2,15,16,17);;;;/q;4*+1/p-4/t4-,6-,7-,8-;;;;/m1..../s1

InChI Key

SHTFJNDNAFXDKG-ODQFIEKDSA-J

Isomeric SMILES

C1CN(C(=S)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O.[Na+].[Na+].[Na+].[Na+]

Canonical SMILES

C1CN(C(=S)NC1=O)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O.[Na+].[Na+].[Na+].[Na+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ThioUTPTetrasodiumSalt involves the chemical modification of uridineThe final product is then converted to its tetrasodium salt form for increased solubility and stability .

Industrial Production Methods

Industrial production of 2-ThioUTPTetrasodiumSalt follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The compound is typically produced in powder form and stored at low temperatures to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

2-ThioUTPTetrasodiumSalt primarily undergoes substitution reactions due to the presence of the thiol group. It can also participate in phosphorylation and dephosphorylation reactions, which are crucial for its biological activity .

Common Reagents and Conditions

Common reagents used in the synthesis and reactions of 2-ThioUTPTetrasodiumSalt include thiolating agents, phosphorylating agents, and various solvents such as dimethyl sulfoxide (DMSO) and water. The reactions are typically carried out under controlled temperatures and pH conditions to ensure optimal yields .

Major Products Formed

The major products formed from the reactions of 2-ThioUTPTetrasodiumSalt include various phosphorylated derivatives and thiolated nucleotides. These products are often used in further biochemical assays and studies .

Scientific Research Applications

2-ThioUTPTetrasodiumSalt has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in nucleotide synthesis and modification studies.

    Biology: The compound is employed in studies involving cellular signaling pathways, particularly those mediated by P2Y2 receptors.

    Medicine: Research on 2-ThioUTPTetrasodiumSalt has implications for developing new therapeutic agents targeting P2Y2 receptors, which are involved in various physiological processes such as inflammation and tissue repair.

    Industry: The compound is used in the production of biochemical assays and diagnostic kits

Mechanism of Action

2-ThioUTPTetrasodiumSalt exerts its effects by selectively binding to and activating P2Y2 receptors. This activation triggers a cascade of intracellular signaling pathways, including the activation of phospholipase C and the subsequent release of intracellular calcium. These pathways play crucial roles in various cellular processes such as inflammation, cell proliferation, and tissue repair .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-ThioUTPTetrasodiumSalt is unique due to its high specificity and potency for P2Y2 receptors. This specificity makes it a valuable tool in research focused on P2Y2 receptor-mediated pathways, providing more precise insights compared to other nucleotides .

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